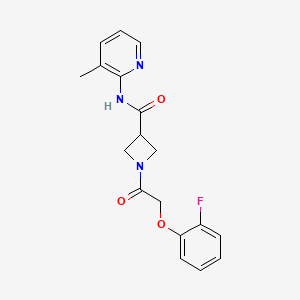![molecular formula C10H6ClF4NO B2510034 N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361656-15-5](/img/structure/B2510034.png)
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This inhibitor has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases related to CFTR dysfunction.
Wirkmechanismus
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across the cell membrane. This inhibition is reversible and dose-dependent, making N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide a useful tool for studying the physiological and biochemical effects of CFTR inhibition.
Biochemical and Physiological Effects:
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Inhibition of CFTR function by N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to reduce airway surface liquid volume, increase mucus viscosity, and alter ion transport across the epithelial cell membrane. These effects are consistent with the role of CFTR in regulating salt and fluid transport across epithelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has several advantages as a research tool, including its high potency and selectivity for CFTR inhibition, its reversible and dose-dependent inhibition, and its ability to inhibit CFTR function in vitro and in vivo. However, there are also limitations to the use of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide in lab experiments. For example, N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide may have off-target effects on other ion channels or transporters, and its effects may vary depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research on N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide. One area of interest is the development of more potent and selective CFTR inhibitors for therapeutic use in cystic fibrosis and other diseases related to CFTR dysfunction. Another area of interest is the use of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide as a research tool to study the physiological and biochemical effects of CFTR inhibition in different cell types and tissues. Finally, there is a need for further research to better understand the off-target effects and limitations of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide in lab experiments.
Synthesemethoden
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide can be synthesized by reacting 4-chloro-2-fluoro-5-(trifluoromethyl)aniline with prop-2-enoyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide. This synthesis method has been optimized and improved over the years to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases related to CFTR dysfunction. CFTR is a chloride channel protein that plays a critical role in regulating salt and fluid transport across epithelial cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease characterized by thick mucus buildup in the lungs and other organs.
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to inhibit CFTR function in vitro and in vivo, making it a potential therapeutic agent for cystic fibrosis and other diseases related to CFTR dysfunction. In addition, N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been used as a research tool to study the physiological and biochemical effects of CFTR inhibition.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4NO/c1-2-9(17)16-8-3-5(10(13,14)15)6(11)4-7(8)12/h2-4H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZQUJKLXYRFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
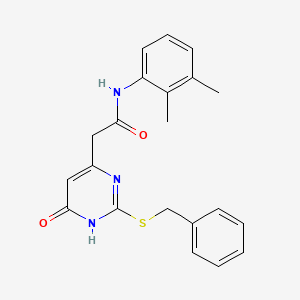

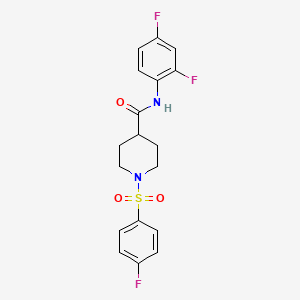
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)
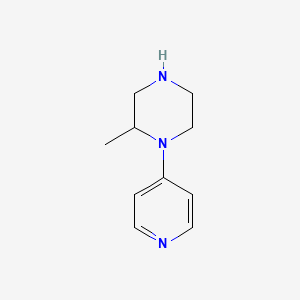
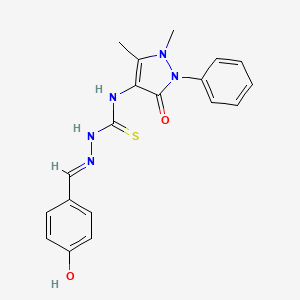
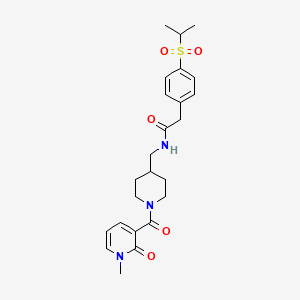
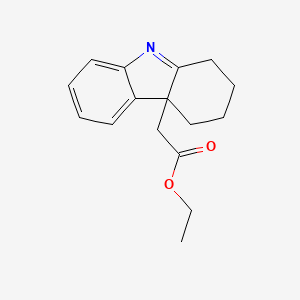
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

